Phosphonoacetic Acid

Antiviral Herpes Simplex Virus In Vivo Efficacy

Researchers requiring a validated inhibitor for herpesvirus DNA polymerase or a benchmark for phosphonate SAR cannot substitute PAA with analogues-over 100 derivatives show lower activity, and chain extension to C3 abolishes efficacy. This compound is also a certified alkaline phosphatase (AP) probe and PALA quantification standard. - **Critical SAR validation**: Carboxyl & phosphono groups both essential; C2 spacing mandatory for activity. - **AP inhibition template**: Kd = 5.5 mM; high-resolution zinc coordination mode established. - **Supply guarantee**: Strict quality control, bulk & research quantities available.

Molecular Formula C2H5O5P
Molecular Weight 140.03 g/mol
CAS No. 36983-81-0; 4408-78-0; 64931-09-5
Cat. No. B15565854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonoacetic Acid
CAS36983-81-0; 4408-78-0; 64931-09-5
Molecular FormulaC2H5O5P
Molecular Weight140.03 g/mol
Structural Identifiers
InChIInChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)
InChIKeyXUYJLQHKOGNDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility392 mg/mL at 0 °C

膦酰乙酸概览与核心特性


Phosphonoacetic acid (PAA), available as its disodium salt fosfonet sodium (CAS 36983-81-0), is a simple organophosphorus compound belonging to the organic phosphonic acid class [1]. It functions as a pyrophosphate analog and a non-nucleoside inhibitor of viral DNA polymerases, with a well-documented mechanism of action that does not require intracellular activation or phosphorylation for antiviral effect [2]. PAA exhibits selective activity against herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), cytomegalovirus (CMV), and Epstein-Barr virus (EBV) [3].

Viral DNA polymerase inhibition studies
Antiviral SAR lead compound optimization
Alkaline phosphatase probe and inhibitor research

膦酰乙酸不可替代性依据


Phosphonoacetic acid (PAA) and its primary analog phosphonoformic acid (PFA; foscarnet) are often grouped together as pyrophosphate analog DNA polymerase inhibitors. However, substitution of one for the other is not supported by experimental evidence due to key differences in antiviral spectrum, in vivo efficacy, and toxicity profiles. While PFA is the more potent inhibitor in vitro and is clinically approved, PAA demonstrates superior activity in specific in vivo models, particularly against HSV-2 [1]. Furthermore, over 100 structural analogs of PAA have been evaluated, with none exhibiting superior antiherpesvirus activity to the parent compound, underscoring the highly specific structural requirements for its unique activity profile [2]. Selection of the correct compound for research or industrial application must therefore be guided by the specific experimental endpoint rather than assumed class-level equivalence.

Chain-length extension (e.g., phosphonopropanoic acid) may abolish reported antiviral activity; structural analog substitution requires validation.
Both carboxyl and phosphono groups are required for reported function; modifications to these groups may shift response profiles significantly.
Over 100 tested analogs showed lower reported activity than PAA; class-level substitution risks reduced endpoint response.

膦酰乙酸特异性比较证据


构效关系:母体活性比较

In a direct head-to-head comparison in a murine model of genital herpes, phosphonoacetic acid (PAA) demonstrated superior activity against HSV-2 strains compared to phosphonoformic acid (PFA). Intravaginal treatment with 5% PAA completely prevented infection in mice challenged with HSV-2, whereas 8% PFA treatment resulted in 20-70% of animals becoming infected [1]. This demonstrates a clear, quantifiable advantage for PAA in a specific in vivo setting.

SAR comparison
Class-level
PAA vs >100 analogs: all analogs less active
Lead compound activity benchmark
Reported across multiple antiviral assay models
Antiviral Herpes Simplex Virus In Vivo Efficacy

结构精简性与PALA代谢差异

In a comparative study evaluating five antiviral agents (adenine arabinoside, cytosine arabinoside, iododeoxyuridine, ribavirin, and phosphonoacetic acid) in a guinea pig model of cutaneous herpesvirus infection, phosphonoacetic acid (PAA) was the only compound to demonstrate good therapeutic activity [1]. This was quantified by a reduction in both the cumulative lesion score and the time to healing.

Metabolic independence
Head-to-head
PALA does not metabolize to PAA in human serum
PAA acts as independent analytical entity
Reported clinical-phase sample context
Antiviral Herpesvirus In Vivo Model

碱性磷酸酶抑制:晶体学证据

Phosphonoacetic acid (PAA) acts as a highly specific inhibitor of herpes simplex virus (HSV)-induced DNA polymerase. It exhibits a high selectivity index, potently inhibiting the viral enzyme while showing minimal activity against host cell polymerases. This is supported by cross-study comparable data showing strong inhibition of HSV DNA polymerase (Ki = 0.45 μM) [1] and markedly lower activity against human DNA polymerase alpha [2].

AP inhibition affinity
Head-to-head
PAA Kd = 5.5 mM vs MMP Kd = 0.6 mM
Distinct binding mode; probe for catalytic mechanism
Crystallographic evidence (E. coli AP)
Enzyme Inhibition Selectivity DNA Polymerase

Unique Structural Requirements for Antiherpes Activity Among 100+ Analogs

A comprehensive structure-activity relationship (SAR) study evaluated over 100 congeners of phosphonoacetic acid (PAA) for antiherpesvirus activity [1]. The study revealed that the parent compound's activity is exquisitely sensitive to structural changes. Neither the carboxylic nor the phosphono group could be replaced, and any increase in the distance between these two groups resulted in a complete loss of activity. All analogs tested had lower activity than PAA, underscoring its unique and non-substitutable pharmacophore.

Structure-Activity Relationship Medicinal Chemistry Antiviral

Mechanism-Based Inhibition via Nucleobase Conjugation: A Novel Route to Enhanced Specificity

Recent studies demonstrate that conjugating phosphonoacetic acid (PAA) to a nucleobase alters the processivity of DNA polymerases, promoting a mechanism-based inhibition [1]. While PAA alone exhibits a 'restricted potential' to block DNA biosynthesis and is 'far less effective against viral polymerases' than PFA, this conjugation strategy represents a novel route to enhance its specificity and potency, distinguishing it from simple analogs that lack this synthetic handle.

Medicinal Chemistry Prodrug Polymerase Inhibition

膦酰乙酸最佳应用场景


抗病毒先导化合物优化

Phosphonoacetic acid (PAA) is the optimal tool compound for murine models of genital herpes, particularly those involving HSV-2. Its superior efficacy in this specific model, as demonstrated by the complete prevention of infection and viral latency when applied intravaginally, makes it the preferred positive control and reference standard for evaluating novel antiviral interventions in this disease context [1].

碱性磷酸酶机制研究与抑制剂开发

For studies using the guinea pig model of cutaneous herpesvirus infection, PAA serves as an essential positive control. It is the only compound among a panel of common antivirals to have demonstrated good therapeutic activity in this model, making it indispensable for benchmarking new therapies and validating experimental protocols [1].

非放射性检测技术开发

PAA is a validated and irreplaceable scaffold for antiviral drug discovery. Extensive SAR studies confirm that its core structure is essential for activity, and recent advances show that it can be conjugated to nucleobases to achieve mechanism-based inhibition. This makes PAA the ideal starting material for synthesizing novel derivatives aimed at improving potency and specificity [1][2].

Application
Selection Property
Validation Focus
Antiviral lead optimization studies
Lead compound activity benchmark
Confirm analog activity relative to parent
Alkaline phosphatase mechanism research
Competitive inhibitor with distinct binding mode
Structure-function inhibitor studies
Non-radioactive detection assay development
AP inhibitor-based detection tag
Assay compatibility and conjugate stability
PALA bioanalytical quantification
Metabolic independence for sample conversion
PAA quantification via MS-based assay
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